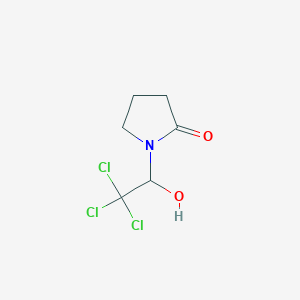

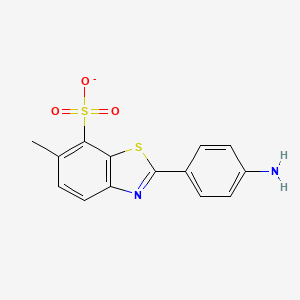

![molecular formula C24H24N2O2 B11709485 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin ist eine organische Verbindung, die zur Klasse der Aniline gehört. Diese Verbindung ist durch das Vorhandensein einer Benzyloxygruppe gekennzeichnet, die an einen Phenylring gebunden ist, welcher über eine Methylenbrücke mit einem Morpholinring verbunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin erfolgt typischerweise durch eine Kondensationsreaktion zwischen 4-(Benzyloxy)benzaldehyd und 4-(Morpholin-4-yl)anilin. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators, wie z. B. p-Toluolsulfonsäure, unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Die Reaktionsmischung wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process:

Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

Synthesis of the Morpholine-Substituted Phenyl Intermediate: 4-nitrobenzaldehyde is reacted with morpholine in the presence of a reducing agent like sodium borohydride to yield 4-(morpholin-4-yl)benzaldehyde.

Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with 4-(morpholin-4-yl)benzaldehyde in the presence of an acid catalyst to form (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen

N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Benzyloxygruppe kann zu einem entsprechenden Benzoesäurederivat oxidiert werden.

Reduktion: Die Imingruppe kann zu dem entsprechenden Amin reduziert werden.

Substitution: Der Phenylring kann elektrophilen aromatischen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) durchgeführt werden.

Hauptprodukte

Oxidation: Bildung von Benzoesäurederivaten.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten des Phenylrings.

Wissenschaftliche Forschungsanwendungen

N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .

Wirkmechanismus

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to a conformational change that modulates the target’s activity. This interaction can result in the inhibition or activation of the target, depending on the nature of the binding and the target’s role in the biological pathway.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N’-((E)-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-4-chlorbenzolsulfonhydrazid

- 4-(Benzyloxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methyliden}benzohydrazid

- 2-[4-(Benzyloxy)phenoxy]-N’-((E)-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)acetohydrazid

Einzigartigkeit

N-{(E)-[4-(Benzyloxy)phenyl]methyliden}-4-(Morpholin-4-yl)anilin ist einzigartig aufgrund des Vorhandenseins sowohl von Benzyloxy- als auch von Morpholingruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen und Interaktionen mit verschiedenen molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in Forschung und Industrie macht .

Eigenschaften

Molekularformel |

C24H24N2O2 |

|---|---|

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

N-(4-morpholin-4-ylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C24H24N2O2/c1-2-4-21(5-3-1)19-28-24-12-6-20(7-13-24)18-25-22-8-10-23(11-9-22)26-14-16-27-17-15-26/h1-13,18H,14-17,19H2 |

InChI-Schlüssel |

BLUDIFJLNHCQII-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)

![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)